2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one
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Overview
Description
2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4Br2F2O It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one typically involves the bromination of 2-bromo-4,6-difluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various halogenated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2,3-difluorophenyl)ethanone
- 2-bromo-1-(3,4-difluorophenyl)ethanone
- 2-bromo-1-(2,6-difluorophenyl)ethanone
Uniqueness
2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1805025-83-5 |
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Molecular Formula |
C8H4Br2F2O |
Molecular Weight |
313.92 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-7(13)8-5(10)1-4(11)2-6(8)12/h1-2H,3H2 |
InChI Key |
SZFZHUVFXQVNQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)Br)F |
Purity |
95 |
Origin of Product |
United States |
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